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Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly
advanced the treatment of non-small cell lung cancer (NSCLC).[1][2] Developed by
AstraZeneca, osimertinib is specifically designed to target both EGFR-sensitizing mutations
and the T790M resistance mutation, which is a common mechanism of acquired resistance to
first- and second-generation EGFR TKIs.[1][3][4] This guide provides a comprehensive
technical overview of the discovery, development, mechanism of action, and clinical application
of osimertinib, tailored for researchers, scientists, and drug development professionals.

Discovery and Medicinal Chemistry

The discovery program for osimertinib, which began in 2009, was a structure-driven effort to
develop a third-generation EGFR inhibitor that could selectively target the T790M "gatekeeper"
mutation.[2][5] This mutation arises in a significant number of NSCLC patients who have been
treated with earlier generation EGFR TKIs, leading to treatment resistance.[4][6] The primary
goal was to create a compound with high potency against both the initial sensitizing mutations
(like exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type
(WT) EGFR to minimize toxicity-related side effects such as rash and diarrhea.[1][7][8]

Osimertinib is a mono-anilino-pyrimidine compound.[1] Its chemical name is N-(2-{2-
dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-
yllamino}phenyl)prop-2-enamide, and it is administered as a mesylate salt.[2] The key
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structural feature of osimertinib is an acrylamide group which forms a covalent bond with the
cysteine-797 (C797) residue in the ATP-binding site of the EGFR kinase domain.[1][9] This
irreversible binding is crucial for its high potency and sustained activity against the mutant
forms of EGFR.[1] The medicinal chemistry effort focused on optimizing the pyrimidine core
and its substituents to achieve high selectivity for the mutant EGFR over the wild-type form.[5]
[8] This selectivity is a hallmark of osimertinib, with a reported 200-fold higher affinity for the
L858R/T790M mutant EGFR compared to wild-type EGFR in vitro.[3]

Mechanism of Action

Osimertinib exerts its therapeutic effect by selectively and irreversibly inhibiting the kinase
activity of mutant EGFR.[9][10] In EGFR-mutated NSCLC, the EGFR protein is constitutively
active, leading to uncontrolled cell growth and proliferation through the activation of
downstream signaling pathways.[11][12]

Core Mechanisms:

« Irreversible Covalent Binding: Osimertinib forms a covalent bond with the C797 residue
within the ATP-binding pocket of the EGFR kinase domain.[1][9] This irreversible binding
permanently inactivates the enzyme, preventing ATP from binding and blocking the
autophosphorylation of the receptor.[9]

o Selective Inhibition of Mutant EGFR: A key advantage of osimertinib is its high selectivity for
EGFR harboring sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M
resistance mutation, while having significantly lower activity against wild-type EGFR.[1][13]
This selectivity minimizes off-target effects and improves the therapeutic index.[1]

« Inhibition of Downstream Signaling: By blocking EGFR activation, osimertinib effectively
shuts down critical downstream signaling cascades, primarily the PISK/AKT/mTOR and
RAS/RAF/MEK/ERK pathways.[1][14] These pathways are central to regulating cell
proliferation, survival, and differentiation.[1][15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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